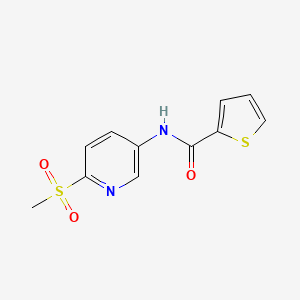![molecular formula C15H21FOSi B14893215 [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a unique combination of a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-(3-fluoro-5-methylphenyl)-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane serves as a versatile building block for the construction of more complex molecules. Its protected alkyne group allows for selective reactions without interference from other functional groups.
Biology
Medicine
The compound’s unique structure may offer potential in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry
In material science, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action for [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane would depend on its specific application. In organic synthesis, its role is primarily as a reagent or intermediate. In potential biological applications, it may interact with molecular targets through its fluoro-substituted aromatic ring or alkyne moiety, affecting enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(3-Fluoro-5-methylphenyl)-1-propyne]: Lacks the trimethylsilyl protection, making it more reactive.
[3-(3-Fluoro-5-methylphenyl)-2-propyn-1-ol]: Contains a hydroxyl group instead of the trimethylsilyl group, offering different reactivity and solubility properties.
Uniqueness
The presence of both a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne in [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane makes it a unique compound with specific reactivity and stability characteristics that are valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H21FOSi |
|---|---|
Molecular Weight |
264.41 g/mol |
IUPAC Name |
[4-(3-fluoro-5-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-9-13(11-14(16)10-12)7-8-15(2,3)17-18(4,5)6/h9-11H,1-6H3 |
InChI Key |
ARSUCNRETQJMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)


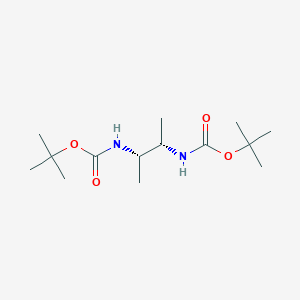
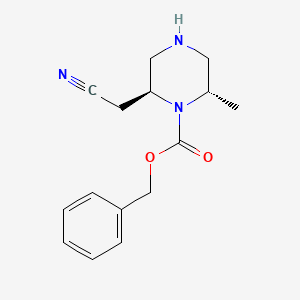
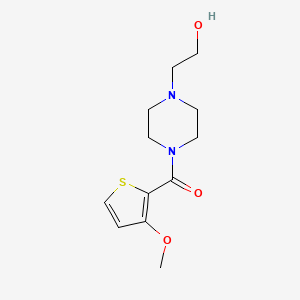
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
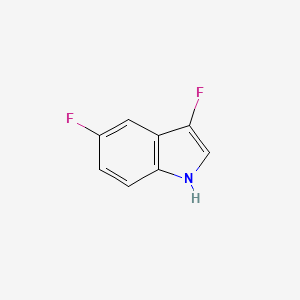
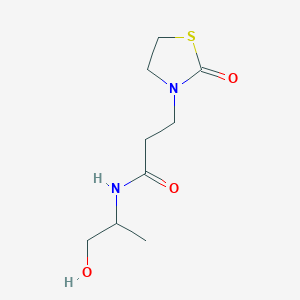
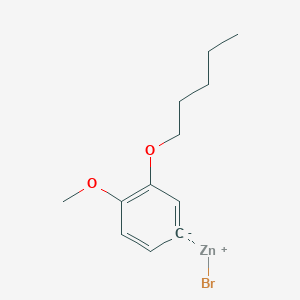
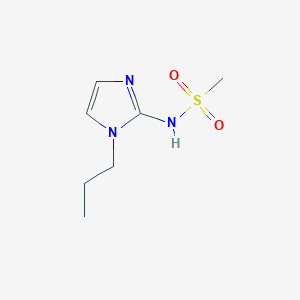
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
